Welcome to the BenchChem Online Store!
molecular formula C11H12O3 B8566454 3-Propionyl-benzoic acid methyl ester

3-Propionyl-benzoic acid methyl ester

Cat. No. B8566454
M. Wt: 192.21 g/mol
InChI Key: GAKCQFDXNPITFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08039487B2

Procedure details

3-Propionyl-benzonitrile (0.61 g, 3.8 mmol) was refluxed in ethanol (5.3 mL) and KOH (0.48 g, 8.5 mmol) for 2 h. The ethanol was evaporated and the residue suspended in water (5 mL) and treated with 2N HCl (3.7 mL) to pH 1-2. The slurry was extracted with ethyl acetate. The combined organic phases were washed with water and saturated sodium chloride, dried over sodium sulphate and evaporated. The residue was dissolved in methanol (3.5 mL) and treated with 97% sulfuric acid (0.26 mL). The mixture was stirred at room temperature for 16 h, then at 70° C. for 7.5 h and at 50° C. for 16 h. After evaporation of methanol, the residue was suspended in water and extracted with ethyl acetate. The combined organic phases were washed with water and saturated sodium chloride, dried over sodium sulphate and evaporated. The residue was purified by flash chromatography (heptane/ethyl acetate gradient) to yield 3-propionyl-benzoic acid methyl ester as an off-white solid (0.42 g, 56%).
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.48 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[C:8]#N)(=[O:4])[CH2:2][CH3:3].[OH-:13].[K+].[CH2:15]([OH:17])C>>[CH3:15][O:17][C:8](=[O:13])[C:7]1[CH:10]=[CH:11][CH:12]=[C:5]([C:1](=[O:4])[CH2:2][CH3:3])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.61 g
Type
reactant
Smiles
C(CC)(=O)C=1C=C(C#N)C=CC1
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0.48 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated
ADDITION
Type
ADDITION
Details
treated with 2N HCl (3.7 mL) to pH 1-2
EXTRACTION
Type
EXTRACTION
Details
The slurry was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with water and saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (3.5 mL)
ADDITION
Type
ADDITION
Details
treated with 97% sulfuric acid (0.26 mL)
WAIT
Type
WAIT
Details
at 70° C. for 7.5 h
Duration
7.5 h
WAIT
Type
WAIT
Details
at 50° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After evaporation of methanol
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with water and saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (heptane/ethyl acetate gradient)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)C(CC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.